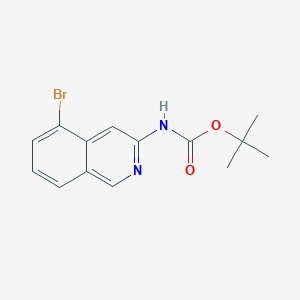
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 3,5-dimethylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of 1-Boc-3-(3,5-dimethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 3,5-dimethylphenyl bromide reacts with the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
科学的研究の応用
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its structural analogs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique structural features are leveraged for specific applications.
作用機序
The mechanism of action of 1-Boc-3-(3,5-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The 3,5-dimethylphenyl group provides steric and electronic effects that influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-methoxy-3,5-dimethylphenyl)pyrrolidine: This compound has a methoxy group in place of a hydrogen atom on the phenyl ring, which can influence its reactivity and interactions.
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical properties and applications.
1-Boc-3-pyrrolidinol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which together confer distinct chemical and biological properties.
特性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
tert-butyl 3-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-8-13(2)10-15(9-12)14-6-7-18(11-14)16(19)20-17(3,4)5/h8-10,14H,6-7,11H2,1-5H3 |
InChIキー |
NDVKKURPDUCOCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)


![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)


![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)

